Ethyl geranyl ether

Description

Contextualization within Terpene Ether Chemistry

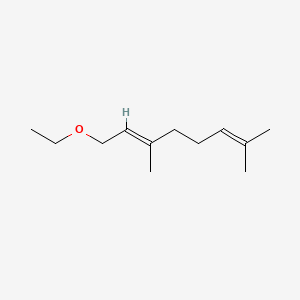

Terpenes are a large and diverse class of naturally occurring organic compounds, formed from the combination of isoprene (B109036) units. nih.govnih.govtcichemicals.com When a terpene hydrocarbon backbone is modified to include an ether functional group, a terpene ether is formed. nih.gov Ethyl geranyl ether, with its chemical formula C12H22O, is a derivative of the acyclic monoterpene alcohol geraniol (B1671447). smolecule.comdeascal.com Its structure consists of a C10 terpene framework derived from two isoprene units, with an ethyl ether group attached. nih.govwikipedia.org

The chemistry of terpene ethers is of interest due to the influence of the ether linkage on the parent terpene's physical and chemical properties. Generally, terpenes are non-polar hydrocarbons, soluble in organic solvents like ethanol (B145695), chloroform, and diethyl ether, but insoluble in water. tcichemicals.com The introduction of an ether group can subtly alter properties like polarity, volatility, and stability. In the case of this compound, it is described as a colorless oily liquid that is insoluble in water but soluble in alcohol and miscible with oils. chemicalbook.com

The synthesis of terpene ethers such as this compound is a key area of study. The primary method for producing this compound is through the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In a common laboratory and industrial preparation, geranyl chloride is reacted with sodium ethoxide in ethanol. chemicalbook.com An alternative synthetic route involves the acid-catalyzed etherification of geraniol with ethanol. smolecule.comdeascal.combenchchem.com The stereochemistry of the parent terpene is an important consideration in these syntheses, as it can influence the properties and potential applications of the resulting ether. vulcanchem.com

Academic Significance as a Model Compound for Chemical Investigations

This compound serves as a valuable model compound in several areas of chemical research. smolecule.com Its relatively simple yet defined structure, featuring a reactive double bond and an ether linkage, makes it an excellent substrate for studying various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H22O |

| Molecular Weight | 182.30 g/mol |

| Boiling Point | 214 °C |

| Specific Gravity | 0.87 |

| XLogP3-AA | 3.8 |

This table presents key physicochemical data for this compound, compiled from various chemical databases. chemicalbook.comnih.govscent.vn

Research applications of this compound include:

Reaction Mechanism Studies: The presence of both an ether group and carbon-carbon double bonds allows researchers to investigate the selectivity and mechanisms of various reactions. For instance, it can be used to study oxidation reactions, which can target the double bonds to yield aldehydes or ketones, or reduction reactions that can convert the ether to an alcohol. smolecule.com

Spectroscopic Analysis: this compound is a useful standard for developing and validating analytical methods, particularly in the field of mass spectrometry and chromatography. Its Kovats retention indices on both standard non-polar and polar columns have been determined, aiding in its identification in complex mixtures. nih.gov

Intermediate in Chemical Synthesis: It acts as an intermediate in the synthesis of other, more complex organic molecules. smolecule.com The functional groups of this compound can be chemically modified to build larger and more intricate molecular architectures.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| Mass Spectrometry (MS) | Characteristic fragmentation patterns can be observed, aiding in structural elucidation. |

| Kovats Retention Index (Standard non-polar) | 1255, 1275 |

| Kovats Retention Index (Standard polar) | 1476, 1506, 1519, 1484 |

This table summarizes key spectroscopic data used for the identification and characterization of this compound. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2E)-1-ethoxy-3,7-dimethylocta-2,6-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUIMJFJROISMD-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC/C=C(\C)/CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068223, DTXSID00885218 | |

| Record name | 2,6-Octadiene, 1-ethoxy-3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Octadiene, 1-ethoxy-3,7-dimethyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22882-91-3, 40267-72-9 | |

| Record name | (2E)-1-Ethoxy-3,7-dimethyl-2,6-octadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22882-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Octadiene, 1-ethoxy-3,7-dimethyl-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022882913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadiene, 1-ethoxy-3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040267729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadiene, 1-ethoxy-3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadiene, 1-ethoxy-3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadiene, 1-ethoxy-3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Octadiene, 1-ethoxy-3,7-dimethyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-3,7-dimethylocta-2,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-1-ethoxy-3,7-dimethylocta-2,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl Geranyl Ether

Classical Organic Synthesis Routes

Traditional approaches to the synthesis of ethyl geranyl ether rely on well-established organic reactions. These methods are widely used in both laboratory and industrial settings due to their reliability and the accessibility of starting materials.

Acid-Catalyzed Etherification of Geraniol (B1671447) with Ethanol (B145695)

The direct etherification of geraniol with ethanol in the presence of an acid catalyst is a primary method for forming this compound. This reaction typically employs a strong Brønsted acid, such as sulfuric acid (H₂SO₄), to protonate the hydroxyl group of geraniol. This protonation converts the hydroxyl group into a good leaving group (water), facilitating a nucleophilic attack by ethanol.

Alkyl Halide Reactivity with Alkoxide Species (e.g., from Geranyl Chloride and Sodium Ethoxide)

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgchemeurope.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. wikipedia.org In the context of this compound synthesis, this pathway is executed in two main steps:

Formation of the Alkoxide: Sodium ethoxide is prepared by reacting ethanol with a strong base, typically sodium metal or sodium hydride.

Nucleophilic Substitution: Geranyl chloride, the alkyl halide, is then treated with the prepared sodium ethoxide. The ethoxide ion acts as a potent nucleophile, attacking the primary carbon atom bonded to the chlorine in geranyl chloride via an Sₙ2 mechanism. wikipedia.orgbartleby.com

The Sₙ2 pathway is preferred for primary alkyl halides like geranyl chloride, as it minimizes competing elimination reactions (E2) that can occur with secondary or tertiary halides. masterorganicchemistry.com The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide, to enhance the nucleophilicity of the alkoxide. chemeurope.com This method is highly efficient and generally provides good yields of the desired ether. chemeurope.com

| Step | Reactants | Reagents/Conditions | Product | Mechanism |

| 1 | Geraniol | Thionyl chloride (SOCl₂) or similar halogenating agent | Geranyl Chloride | Nucleophilic Acyl Substitution |

| 2 | Ethanol | Sodium metal (Na) or Sodium Hydride (NaH) | Sodium Ethoxide | Deprotonation |

| 3 | Geranyl Chloride, Sodium Ethoxide | Polar aprotic solvent, 50-100°C | This compound | Sₙ2 Reaction |

Isomerization-Based Synthesis Routes from Related Terpenoids (e.g., Linalool)

An alternative synthetic strategy involves the use of isomeric terpenoids, such as linalool (B1675412), as starting materials. Linalool, a tertiary allylic alcohol, can be isomerized to the primary allylic alcohol, geraniol, which can then be etherified. This isomerization is a key transformation in terpene chemistry.

The process can be catalyzed by Lewis acids, such as ferric chloride (FeCl₃). researchgate.net In a suitable solvent like acetonitrile, ferric chloride facilitates the rearrangement of linalool to a mixture of geraniol and nerol, along with cyclized products like α-terpineol. researchgate.net The reaction proceeds through cationic intermediates, and the product distribution can be influenced by the amount of catalyst and the presence of water. researchgate.net Once geraniol is obtained from the isomerization of linalool, it can be converted to this compound using the acid-catalyzed etherification method described previously. This route is particularly valuable as it allows for the utilization of different, often more abundant, terpene isomers as feedstock.

Organometallic Catalysis in Ether Bond Formation

The application of organotransition metal chemistry has introduced advanced and highly selective methods for the synthesis of complex molecules, including terpenes and their derivatives. nih.gov Nickel-based catalysts, in particular, have emerged as powerful tools for forming carbon-heteroatom bonds.

Nickel-Catalyzed Coupling Reactions Utilizing Allyl-Metal Intermediates

Nickel-catalyzed reactions provide a modern alternative for the formation of allylic ethers. These reactions often proceed through the formation of a π-allyl nickel complex as a key intermediate. For the synthesis of this compound, a derivative of geraniol, such as geranyl carbonate or geranyl phosphate, would react with a low-valent nickel(0) catalyst. This oxidative addition step forms a (π-allyl)nickel(II) intermediate.

This intermediate can then react with an alkoxide nucleophile, like sodium ethoxide. The subsequent reductive elimination step yields the final product, this compound, and regenerates the nickel(0) catalyst, thus completing the catalytic cycle. The use of specific phosphine (B1218219) ligands is often crucial to control the reactivity and selectivity of the nickel catalyst.

Investigation of Reaction Selectivity and Yield in Organotransition Metal Chemistry

A significant advantage of organometallic catalysis is the high degree of selectivity that can be achieved. nih.gov In the context of terpene chemistry, where molecules often possess multiple reactive sites, controlling chemo-, regio-, and stereoselectivity is paramount.

For nickel-catalyzed allylic etherification, the choice of ligand, solvent, and reaction conditions can profoundly influence the outcome. For instance, the regioselectivity of the nucleophilic attack on the π-allyl intermediate can be tuned to favor the formation of the desired linear product (from geranyl precursors) over branched isomers. While specific yield data for the nickel-catalyzed synthesis of this compound is not extensively documented in readily available literature, analogous nickel-catalyzed allylic substitutions of simple alkenes have been shown to produce high yields of the desired products. nih.gov The development of these catalytic systems focuses on maximizing the yield of the target ether while minimizing side reactions like isomerization or elimination, which are common challenges in terpene chemistry.

Green Chemistry and Biocatalytic Synthesis Pathways

Biocatalysis, utilizing enzymes to mediate chemical transformations, represents a cornerstone of green chemistry. It offers high selectivity under mild reaction conditions, reducing energy consumption and waste generation compared to traditional chemical synthesis. nih.gov Although the scientific literature extensively covers the enzymatic synthesis of geranyl esters like geranyl acetate (B1210297) and geranyl butyrate (B1204436), direct enzymatic pathways for this compound are not well-documented. However, the principles and methodologies developed for geranyl esters provide a robust framework for the potential development of biocatalytic etherification processes.

Enzymatic Etherification and Transesterification Reactions

The enzymatic synthesis of geranyl esters is predominantly achieved through esterification or transesterification reactions catalyzed by lipases. researchgate.net Lipases, such as the immobilized form of Candida antarctica lipase (B570770) B (CALB), are highly efficient biocatalysts for these reactions. jst.go.jpnih.gov

Enzymatic Esterification : This reaction involves the direct combination of an alcohol (geraniol) and a carboxylic acid. While this is a primary route for esters, a conceptually similar direct etherification would involve the condensation of two alcohols (e.g., geraniol and ethanol), a reaction that is thermodynamically challenging and for which efficient biocatalysts are not commonly reported.

Enzymatic Transesterification : This is a widely used method for producing geranyl esters, where geraniol reacts with an acyl donor, such as vinyl acetate or ethyl acetate, to form geranyl acetate. jst.go.jp A study on the transesterification of geraniol with ethyl acetate in a solvent-free system using Novozym 435 (an immobilized form of CALB) achieved an 83% conversion of geraniol with 100% selectivity to geranyl acetate. researchgate.netresearchgate.net This approach is considered green and clean, making it highly suitable for the fragrance industry. researchgate.net

These well-established enzymatic reactions for C-O bond formation in esters serve as a model for developing future biocatalytic methods for ethers.

Optimization of Biocatalytic Parameters

The efficiency of biocatalytic reactions is highly dependent on various parameters. Optimization of these factors is crucial for maximizing product yield and reaction rate. Extensive studies on geranyl ester synthesis have identified key parameters that would also be critical in a potential biocatalytic etherification system. jst.go.jpresearchgate.net These include enzyme loading, substrate molar ratios, temperature, reaction time, and water content. jst.go.jprsc.org

For instance, in the lipase-catalyzed synthesis of geranyl acetate, optimal conditions were found to be a temperature of 30°C, while for other esters, temperatures up to 65°C have been reported. jst.go.jpresearchgate.net The molar ratio of substrates is also a critical factor; an excess of one reactant is often used to shift the reaction equilibrium towards the product. nih.gov

Table 1: Optimization of Biocatalytic Parameters for Geranyl Ester Synthesis

| Parameter | Studied Range/Value | Optimal Condition/Observation | Reference |

|---|---|---|---|

| Enzyme Loading | 2-15% (w/w) | Higher enzyme concentration increases the reaction rate, but an optimum is often found to balance cost and efficiency. For geranyl acetate, 12.7 g/L was used. | researchgate.net |

| Substrate Molar Ratio (Geraniol:Acyl Donor) | 1:1 to 1:7 | An excess of the acyl donor (e.g., 1:7 geraniol to ethyl acetate) can significantly increase conversion by shifting the equilibrium. | researchgate.net |

| Temperature | 30°C - 70°C | Optimal temperature balances enzyme activity and stability. For geranyl acetate, 60°C was optimal in a solvent-free system. For other esters, 35°C was found to be best. | researchgate.netnih.gov |

| Reaction Time | 2h - 24h | Equilibrium is often reached within a few hours. 83% conversion to geranyl acetate was achieved in 2 hours. | researchgate.net |

| Water Content | Near-anhydrous to added water | Water is a product of esterification and can promote the reverse hydrolysis reaction. Low water content is generally preferred, though a minimal amount is necessary for enzyme activity. | rsc.org |

Enzyme Immobilization Techniques and Biocatalyst Reusability Studies

A significant advantage of biocatalysis for industrial applications is the ability to immobilize enzymes on solid supports. nih.gov Immobilization enhances enzyme stability, simplifies the recovery and purification of the product, and, most importantly, allows for the reuse of the biocatalyst over multiple cycles, which significantly reduces process costs. nih.govacs.org

Common immobilization techniques include:

Adsorption : The enzyme is physically adsorbed onto the surface of a carrier (e.g., polypropylene, silica (B1680970) gel) through weak interactions. This method is simple, but enzyme leakage can occur. nih.gov

Covalent Bonding : The enzyme is attached to the support via strong covalent bonds, providing a more robust and stable immobilization. nih.govyoutube.com

Entrapment : The enzyme is physically confined within the porous network of a polymer gel (e.g., calcium alginate). nih.gov

In the synthesis of terpenic esters from geraniol and citronellol, immobilized lipases (Novozym 435® and Lipozyme TL IM®) demonstrated high yields (80-100%) and were successfully reused for multiple cycles with yields remaining above 60%. nih.gov Such reusability is a key metric for the economic feasibility and sustainability of an industrial biocatalytic process. nih.gov

Development of Solvent-Free Systems and Microwave-Assisted Biocatalysis

A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. Solvent-free systems (SFS) for biocatalytic reactions are highly advantageous as they increase the concentration of reactants, enhance volumetric productivity, and simplify downstream processing. rsc.orgmdpi.com The synthesis of geranyl acetate has been successfully demonstrated in a solvent-free medium, highlighting the viability of this approach. researchgate.net In such systems, one of the liquid substrates can act as the solvent, reducing the process's environmental footprint. rsc.org

Microwave irradiation is another green chemistry tool that can accelerate reaction rates. While its application in biocatalysis must be carefully controlled to avoid denaturing the enzyme, it has been widely used in conventional organic synthesis to dramatically reduce reaction times for ether synthesis, such as in the Williamson ether synthesis. semanticscholar.orgorgchemres.orgtsijournals.com For example, the coupling of phenols and geraniol has been achieved under microwave irradiation with high yields in short reaction times. nih.gov The synergy between microwave assistance and biocatalysis is an area of ongoing research, with potential for developing highly efficient synthetic processes.

Synthesis of Structural Analogs and Derivatives of Geranyl Ethers

The synthesis of structural analogs is crucial for exploring new fragrance profiles and bioactive compounds. Geranylated phenols, which contain a geranyl group attached to a phenol (B47542) ring, are important natural products and synthetic targets.

Geranylation of Phenolic Compounds: Mechanistic and Regioselective Considerations

The geranylation of phenols involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a geranyl group, typically derived from geraniol. This reaction can lead to either C-alkylation (on the ring) or O-alkylation (forming a phenyl geranyl ether).

The synthesis is often carried out by coupling geraniol with a phenol in the presence of a catalyst such as boron trifluoride etherate (BF₃·OEt₂). nih.gov The regioselectivity of the reaction—that is, where the geranyl group attaches to the phenol—is a key consideration. Phenols have two activated positions for electrophilic attack: the ortho and para positions relative to the hydroxyl group. nih.gov The distribution of ortho and para substituted products can be influenced by the reaction conditions, catalysts, and the specific structure of the phenol. nih.govnih.gov For instance, in the synthesis of geranylated phenols with antifungal activity, the geranyl chain was found predominantly in the ortho position to the hydroxyl group. nih.gov The use of microwave irradiation has been shown to significantly improve the yields and reduce reaction times for the coupling of geraniol and phenols. nih.gov

Synthesis of Substituted Pyridyl Geranyl Ethers

The synthesis of substituted pyridyl geranyl ethers is a key transformation in medicinal chemistry, as the pyridyl ether motif is present in numerous biologically active compounds. The Williamson ether synthesis is a fundamental and widely employed method for the preparation of these ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

In the context of pyridyl geranyl ethers, the synthesis typically proceeds by reacting a substituted hydroxypyridine with a geranyl halide, such as geranyl bromide or geranyl chloride, in the presence of a base. The base, commonly a strong base like sodium hydride (NaH) or a milder base such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of the pyridine (B92270) to form a pyridyloxide nucleophile. This nucleophile then attacks the geranyl halide in an Sₙ2 reaction, displacing the halide and forming the desired ether linkage.

The choice of base and solvent is crucial for the success of the reaction and can be tailored based on the reactivity of the specific substituted hydroxypyridine. For instance, less reactive phenols may require a stronger base to facilitate the formation of the alkoxide.

A general procedure for the synthesis of a substituted pyridyl geranyl ether can be outlined as follows:

A solution of the substituted hydroxypyridine in a suitable aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), is treated with a base (e.g., NaH or K₂CO₃) to generate the corresponding pyridyloxide.

Geranyl bromide or chloride is then added to the reaction mixture.

The reaction is typically stirred at room temperature or heated to facilitate the substitution reaction.

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.

While this method is broadly applicable, the synthesis of novel pyridyl ethers as ligands for nicotinic acetylcholine (B1216132) receptors has been described, highlighting the importance of this class of compounds in drug discovery. nih.gov The general principles of Williamson ether synthesis are well-established and provide a reliable route to a wide array of substituted pyridyl ethers, including those bearing a geranyl moiety. byjus.commasterorganicchemistry.comlumenlearning.comorganic-synthesis.comwikipedia.org

Derivatization for Complex Natural Product Synthesis

Geranyl ether derivatives serve as crucial intermediates in the total synthesis of various complex natural products. The geranyl group, with its characteristic isoprenoid structure, provides a versatile building block for the construction of intricate molecular architectures.

Bucharaine Synthesis:

A notable example is the synthesis of the monoterpenoid quinoline (B57606) alkaloid, bucharaine. The synthesis commences with the reaction of 4-hydroxy-2-quinolone with geranyl chloride. This reaction yields the key intermediate, the geranyl ether of 4-hydroxy-2-quinolone (4-(geranyloxy)-2-quinolone).

The formation of this ether is a critical step, setting the stage for subsequent transformations. The geranyl ether is then elaborated through selective hydroxylation or mono-epoxidation of the geranyl side chain to ultimately afford the natural product, bucharaine. This synthesis underscores the strategic importance of installing a geranyl ether moiety as a precursor to more complex functionalities within a natural product scaffold.

O-Geranylconiferyl Alcohol Synthesis:

O-Geranylconiferyl alcohol is a naturally occurring phenylpropanoid. Its synthesis can be envisioned through the etherification of coniferyl alcohol with a geranyl derivative. A plausible synthetic route would involve the Williamson ether synthesis, where the phenolic hydroxyl group of coniferyl alcohol is deprotonated with a suitable base to form a phenoxide. This phenoxide would then react with a geranyl halide (e.g., geranyl bromide) to form the desired O-geranyl ether.

The synthesis of coniferyl alcohol itself is well-established, providing a ready source of one of the key starting materials. The subsequent geranylation would proceed under standard Williamson ether synthesis conditions, similar to those described for the synthesis of pyridyl geranyl ethers. This derivatization highlights the utility of the geranyl group in the synthesis of naturally occurring phenylpropanoids.

Chemical Reactivity and Reaction Mechanisms of Ethyl Geranyl Ether

Fundamental Reactivity of the Ether Functional Group and Comparative Stability

The ether functional group in ethyl geranyl ether consists of an oxygen atom bonded to an ethyl group and a geranyl group (R-O-R'). numberanalytics.comnumberanalytics.com Ethers are generally characterized by their relative inertness to many chemical reactions, especially when compared to more reactive functional groups like esters. numberanalytics.comnumberanalytics.com This stability stems from the strength of the C-O bonds. wikipedia.org

Compared to its ester analogue, geranyl acetate (B1210297), this compound exhibits greater stability. smolecule.com The ether linkage is less susceptible to hydrolysis than the ester linkage. numberanalytics.com While ethers are generally stable, they can be cleaved under harsh conditions, such as with strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) at high temperatures. wikipedia.orgbyjus.com They are typically stable towards bases, as well as oxidizing and reducing agents under normal conditions. byjus.com The metabolism of this compound is expected to be slower than that of geranyl acetate due to the less reactive nature of the ether moiety. smolecule.comindustrialchemicals.gov.au

The physical properties of ethers are influenced by their structure. The C-O-C bond in ethers is bent, resulting in a small net dipole moment. wikipedia.orglibretexts.org However, the absence of a hydroxyl group means that, unlike alcohols, ether molecules cannot form hydrogen bonds with each other. numberanalytics.combyjus.com This leads to lower boiling points compared to alcohols of similar molecular weight. numberanalytics.comnumberanalytics.com

Rearrangement Reactions and Isomerization Pathways

The unsaturated geranyl portion of this compound allows for a variety of rearrangement and isomerization reactions, which are crucial in synthetic organic chemistry for creating new molecular frameworks.

The Claisen rearrangement is a powerful tandfonline.comtandfonline.com-sigmatropic rearrangement that is particularly relevant to allyl vinyl ethers. While this compound itself is not an allyl vinyl ether, related geranyl ether systems, particularly aryl geranyl ethers, have been studied extensively. Thermal or microwave-assisted rearrangement of aryl geranyl ethers can lead to various products depending on the structure of the aryl group and the reaction conditions. tandfonline.comtandfonline.comresearchgate.net For example, the thermal rearrangement of α-naphthyl geranyl ether can result in a para-substituted naphthalene (B1677914) derivative through a Claisen rearrangement followed by a Cope rearrangement. tandfonline.com In some cases, an "abnormal" Claisen rearrangement has been observed, such as in the microwave-assisted rearrangement of isoquinolin-5-yl geranyl ether. tandfonline.com

A study on the rhodium-catalyzed cascade reaction of di(allyl) ethers involves an olefin isomerization to form an alkenyl ether intermediate, which then undergoes a thermal allyl Claisen rearrangement to produce a 4-alkenal. organic-chemistry.org This highlights the potential for geranyl ether systems to be manipulated to create intermediates suitable for Claisen-type rearrangements.

The synthesis and isomerization of alkenyl ethers, including those related to this compound, are important for accessing specific stereoisomers. Palladium-catalyzed reactions have been developed for the regiodivergent Heck arylation of transiently generated substituted enol ethers. nih.gov These processes often involve an initial isomerization of an alkenyl ether, where stereocontrol can be a significant challenge. nih.gov The isomerization of the double bond in alkenyl ethers can be catalyzed by various transition metals, including rhodium and palladium. nih.govrsc.org For instance, a cationic Rh(I)/dppf complex can catalyze the chemoselective isomerization of a 1,1-disubstituted alkene to form an alkenyl ether intermediate. organic-chemistry.org

The stereochemical outcome of reactions involving the geranyl moiety is also critical. For example, the gold-catalyzed cycloisomerization of geranyl ether derivatives has been shown to be stereospecific. beilstein-journals.org

Reductive and Oxidative Transformations

The double bonds and the ether linkage in this compound are susceptible to reduction and oxidation under specific conditions.

Reductive Transformations: The double bonds in the geranyl chain can be reduced using catalytic hydrogenation. The ether bond itself is generally resistant to reduction, except under harsh conditions. byjus.com However, reductive etherification of carbonyl compounds with alcohols provides a synthetic route to ethers. organic-chemistry.org While not a direct reduction of this compound, this demonstrates a method for forming the ether linkage under reductive conditions. For instance, a cationic Ru-H complex can catalyze the reductive etherification of aldehydes and ketones with alcohols. organic-chemistry.org

Oxidative Transformations: this compound can be oxidized to yield aldehydes or ketones, with common oxidizing agents including potassium permanganate (B83412) and chromium trioxide. smolecule.com The double bonds are the typical sites of oxidation. For example, oxidation of the geranyl side chain can occur via a singlet oxygen-based ene reaction to produce an allylic alcohol. thieme-connect.com In some biological systems, geranyl ethers can undergo oxidation. asm.org It's also important to note that ethers can slowly react with atmospheric oxygen to form explosive peroxides. libretexts.orgnoaa.gov

| Transformation | Reagent/Condition | Product(s) |

| Oxidation | Potassium permanganate, Chromium trioxide | Aldehydes or ketones (e.g., Geranyl acetone, Citral) smolecule.com |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols (e.g., Geraniol) smolecule.com |

| Oxidation of Geranyl Side Chain | Singlet oxygen | Allylic alcohol thieme-connect.com |

| Oxidative Dearomatization | Various oxidants (e.g., m-CPBA) | Ketones nih.gov |

Nucleophilic and Electrophilic Activation Mechanisms in Ether Chemistry

The reactivity of ethers can be enhanced through nucleophilic or electrophilic activation.

Nucleophilic Activation: Ethers can act as Lewis bases due to the lone pairs of electrons on the oxygen atom, allowing them to form complexes with Lewis acids. noaa.govchemistrytalk.org This activation makes the ether a better leaving group. The Williamson ether synthesis, a common method for preparing ethers, involves the nucleophilic attack of an alkoxide ion on an alkyl halide. byjus.comchemistrytalk.org While this is a synthesis method, it illustrates the principle of nucleophilic attack relevant to ether chemistry. The cleavage of ethers by strong acids like HBr or HI proceeds via an SN2 mechanism, where the halide ion acts as the nucleophile attacking the protonated ether. wikipedia.orgbyjus.com

Electrophilic Activation: Electrophilic activation of the double bonds in the geranyl chain is a key step in many reactions. For instance, the synthesis of geranylated phenols can proceed through an electrophilic aromatic substitution where geraniol (B1671447) is activated by a Lewis acid like BF₃·Et₂O. mdpi.comresearchgate.net In biomimetic cyclizations, electrophilic activation of an alkene initiates a cascade of ring-forming reactions. orgsyn.org Gold catalysts can also be used for the electrophilic activation of cyclopropenes in reactions involving ether-containing substrates. beilstein-journals.org The activation of a carbonyl group by a strong acid catalyst increases its electrophilicity, allowing it to be attacked by a nucleophile like an alcohol in esterification reactions, a process that shares mechanistic principles with ether reactions. saskoer.ca

| Activation Mechanism | Description | Example |

| Nucleophilic Activation | The ether oxygen acts as a Lewis base, donating its lone pair to a Lewis acid, making the alkyl group more susceptible to nucleophilic attack. | Cleavage of ethers by HBr or HI, where the protonated ether is attacked by the halide ion. wikipedia.orgbyjus.com |

| Electrophilic Activation | An electrophile attacks one of the double bonds in the geranyl chain, initiating further reactions like cyclization or addition. | Acid-catalyzed cyclization of terpene-containing ethers. cardiff.ac.uk |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of ethyl geranyl ether, offering detailed insight into the molecular framework by mapping the chemical environments of hydrogen and carbon atoms.

¹³C NMR: The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom. Carbons adjacent to the ether oxygen are characteristically found in the 50-80 ppm range. libretexts.org The signals for the two olefinic carbons of the ethyl group and the various sp² and sp³ hybridized carbons of the geranyl chain confirm the complete molecular structure.

Table 1: Representative NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethoxy Group | ||

| -OC H₂CH₃ | ~3.4-3.5 (quartet) carlroth.com | ~50-80 libretexts.org |

| -OCH₂C H₃ | ~1.1-1.2 (triplet) carlroth.com | Signal |

| Geranyl Group | ||

| Vinylic Protons | Signals | Signals |

| Allylic/Aliphatic Protons | Signals | Signals |

| Methyl Protons | Signals | Signals |

| Note: Exact chemical shifts can vary based on the deuterated solvent used and instrument frequency. |

Mass Spectrometry (MS) Techniques (GC-MS, LC-MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which serves as a molecular fingerprint. It is most commonly coupled with gas chromatography (GC-MS).

When an organic molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺), which can then break apart into smaller, charged fragments. chemguide.co.uk The fragmentation of ethers can occur through several pathways. youtube.com In the mass spectrum of this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 182.30 g/mol . nih.govscent.vn

A common fragmentation involves the cleavage of C-C bonds, particularly at branched points or to form stable carbocations. gatech.edu For this compound, characteristic fragments would arise from the cleavage of the geranyl chain. The NIST mass spectrometry database shows the most intense peak (base peak) for this compound at m/z 69, with other significant peaks at m/z 41 and 68, which are typical fragments for terpene-derived structures. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessment

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method for identifying the functional groups within a molecule. For any ether, the most diagnostic feature is a strong C-O-C asymmetric stretching vibration, which typically appears in the 1300 to 1000 cm⁻¹ region. libretexts.orgspectroscopyonline.com For saturated aliphatic ethers like diethyl ether, this peak is found between 1140 and 1070 cm⁻¹. spectroscopyonline.com The spectrum of this compound will also display C-H stretching and bending vibrations from its alkyl and alkenyl components and C=C stretching from its double bonds. A key use in quality control is monitoring the absence of a broad O-H stretch (typically 3200–3550 cm⁻¹), which would indicate the presence of unreacted geraniol (B1671447) starting material. specac.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound's utility in UV-Vis spectroscopy is primarily for quantitative purposes rather than structural identification. The presence of isolated double bonds in the geranyl moiety results in UV absorption, but at lower wavelengths. This technique can be used in conjunction with HPLC for quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Reaction Monitoring

Chromatographic methods are the gold standard for separating this compound from complex mixtures and assessing its purity.

Gas Chromatography (GC): As a volatile compound, this compound is ideally suited for GC analysis. mdpi.comfmach.it GC can effectively separate it from impurities, isomers like neryl ethyl ether, and starting materials such as geraniol. mdpi.comfmach.it This capability is crucial for determining purity, often specified as a minimum percentage (e.g., 99.9%). srlchem.comsrlchem.com The technique is also invaluable for monitoring the progress of synthesis reactions, allowing for optimization by analyzing samples over time. benchchem.com Kovats retention indices, which are standardized retention times, are available for this compound on both standard non-polar (e.g., 1255, 1275) and polar columns (e.g., 1476, 1506), aiding in its identification across different systems. nih.govfmach.it

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be applied to the analysis of this compound. dawnscientific.comresearchgate.net It is particularly useful for analyzing less volatile components or when the sample matrix is not suitable for GC. By selecting an appropriate column and mobile phase (often in a reversed-phase setup), HPLC can provide excellent separation for purity determination and quantification. dawnscientific.comresearchgate.net

High-Speed Countercurrent Chromatography (HSCCC) for Preparative Separations and Component Isolation

High-Speed Countercurrent Chromatography (HSCCC) is a preparative liquid-liquid chromatography technique that excels in isolating and purifying compounds from complex mixtures without a solid stationary phase. mdpi.comnih.gov This avoids issues like irreversible sample adsorption, leading to high product recovery. nih.gov HSCCC is particularly effective for separating natural products, including terpenoids and their derivatives. mdpi.comresearchgate.netresearchgate.net By carefully selecting a two-phase solvent system, HSCCC can be used to purify this compound on a preparative scale, which is useful for obtaining highly pure material for use as an analytical standard or for further research. nih.gov The choice of solvent system, often containing combinations like hexane, ethyl acetate (B1210297), methanol, and water, is critical for achieving successful separation. mdpi.comresearchgate.net

Advanced Sample Preparation Techniques for Complex Matrices (e.g., Solid Phase Microextraction)

Analyzing this compound in complex samples, such as foods or environmental matrices, requires an effective sample preparation step to isolate and concentrate the analyte.

Solid Phase Microextraction (SPME): SPME is a simple, solvent-free, and sensitive sample preparation technique ideal for volatile compounds like this compound. sepscience.commdpi.com It involves exposing a fused silica (B1680970) fiber coated with a specific polymer to the sample or its headspace. sepscience.comnih.gov The analytes partition onto the fiber, which is then transferred directly to a GC for thermal desorption and analysis. nih.gov The choice of fiber coating is crucial; common coatings include non-polar polydimethylsiloxane (B3030410) (PDMS) and more polar Carboxen/PDMS (CAR/PDMS), selected based on the analyte's properties. unirioja.espan.olsztyn.pl SPME has been successfully used to extract and analyze various volatile compounds, including ethers, from wine and other complex samples. mdpi.comunirioja.es

Theoretical and Computational Chemistry of Ethyl Geranyl Ether

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure of ethyl geranyl ether, which in turn dictates its reactivity. Methods like Density Functional Theory (DFT) are employed to model the electron distribution, molecular orbitals, and electrostatic potential. These calculations reveal the molecule's geometry and the energetic landscape of its electronic states.

Key computed properties for this compound provide a baseline for understanding its electronic nature. For instance, the molecular formula is C12H22O, and it has a molecular weight of approximately 182.30 g/mol . nih.govbocsci.com The predicted octanol-water partition coefficient (XLogP3-AA) is around 3.8, indicating its hydrophobic character. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H22O | nih.govbocsci.com |

| Molecular Weight | 182.30 g/mol | nih.govchemeo.com |

| IUPAC Name | (2E)-1-ethoxy-3,7-dimethylocta-2,6-diene | nih.gov |

| InChIKey | LOUIMJFJROISMD-FMIVXFBMSA-N | nih.govuni.lu |

| XLogP3-AA | 3.8 | nih.gov |

This table is generated based on data from computational models and databases.

Reactivity prediction relies on the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For this compound, the electron-rich double bonds and the ether oxygen atom are key areas of interest for reactivity studies. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods, which have been used to study the cyclization of related terpene derivatives like geranyl acetate (B1210297), can also be applied to model reactions involving this compound in complex environments like enzyme active sites. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

This compound is a flexible molecule with multiple rotatable bonds, leading to a vast conformational space. Molecular dynamics (MD) simulations are a powerful tool for exploring this space, providing insights into the molecule's preferred shapes and dynamic behavior over time. vt.edu By simulating the movements of atoms based on classical mechanics, MD can predict the distribution of dihedral angles and identify low-energy conformers. researchgate.net

MD simulations are also crucial for studying intermolecular interactions. For instance, simulations can model how this compound interacts with solvent molecules, which is vital for understanding its solubility and behavior in solutions. researchgate.net In the context of biocatalysis, MD simulations have been successfully used for similar molecules like geranyl butyrate (B1204436) to unveil the specific amino acid residues involved in stabilizing the enzyme-substrate complex. acs.orgnih.gov This type of analysis can elucidate how this compound binds to an enzyme's active site, a critical step in designing efficient biocatalytic synthesis processes. Furthermore, MD simulations can predict partitioning behavior in complex systems, such as its interaction with lipid bilayers, which has been explored for related compounds like geranyl benzoate. benchchem.com

Reaction Mechanism Modeling and Transition State Analysis of Etherification Processes

The synthesis of this compound is often achieved through etherification reactions, and computational modeling is instrumental in elucidating their mechanisms. The Williamson ether synthesis is a common method, involving the SN2 reaction between an alkoxide and an alkyl halide. libretexts.org For this compound, this would typically involve the reaction of a geranyloxide anion with an ethyl halide. libretexts.orgyoutube.com

Computational modeling can map the entire reaction pathway, from reactants to products, through the transition state. rsc.org Transition state analysis helps to determine the energy barrier (activation energy) of the reaction, which is a key factor in reaction kinetics. For related enzymatic processes like the synthesis of geranyl butyrate, detailed QM/MM studies have successfully identified the rate-limiting step by calculating the free energy barrier of each stage of the reaction mechanism. acs.org A similar approach could be applied to model the etherification of geraniol (B1671447), predicting the structure and energy of the transition state where the nucleophilic oxygen of the geranyloxide attacks the electrophilic carbon of the ethyl group. youtube.com

Another potential, though less specific for unsymmetrical ethers, is the acid-catalyzed dehydration of alcohols. masterorganicchemistry.com This process involves protonating an alcohol to form a good leaving group, followed by nucleophilic attack by a second alcohol molecule. masterorganicchemistry.com Modeling this mechanism would help to understand the potential for side reactions and optimize conditions to favor the desired ether product.

Kinetic and Thermodynamic Profiling of Synthetic Pathways

Kinetic and thermodynamic profiling provides quantitative data on the feasibility and rate of a synthetic pathway. Computational chemistry can predict key thermodynamic properties of this compound.

Table 2: Calculated Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°gas) | -208.37 | kJ/mol | chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 88.50 | kJ/mol | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 44.79 | kJ/mol | chemeo.com |

| Critical Pressure (Pc) | 1935.54 | kPa | chemeo.com |

This table contains values calculated using property estimation methods.

Kinetic profiling involves determining the rate of reaction under various conditions. While specific experimental kinetic data for this compound synthesis is scarce in the provided literature, studies on analogous systems provide a framework for what such a profile would entail. For example, in the lipase-catalyzed synthesis of ethyl butyrate, kinetic parameters such as the Michaelis-Menten constants (Km) and maximum reaction rate (Vmax) were determined. nih.gov These parameters are crucial for reactor design and process optimization. In that study, the Vmax was found to be 2.861 µmol/min/mg of enzyme, with Km values of 0.0746 M for the acid and 0.125 M for the ester. nih.gov A similar kinetic study on the acetylation of geraniol investigated the effect of temperature on the reaction rate. unige.it Such studies typically involve measuring initial reaction rates at different substrate concentrations and temperatures to calculate activation energies and other kinetic constants, which can then be used to build a comprehensive kinetic model. nih.govunige.it

Table 3: Example Kinetic Parameters from an Analogous Enzymatic Esterification (Ethyl Butyrate Synthesis)

| Parameter | Value | Unit |

|---|---|---|

| Vmax | 2.861 | µmol/min/mg |

| Km (acid) | 0.0746 | M |

| Km (ester) | 0.125 | M |

| Activation Energy (Ea) | 12 | kJ/mol |

| Equilibrium Constant (Ko) | 1213.345 | /mol |

Source: nih.gov. This data is for an analogous reaction and serves to illustrate the types of parameters determined in a kinetic profile.

Mass Transfer and Diffusion Modeling in Chemical and Biocatalytic Processes

Modeling of these processes is essential for accurate reactor design and scale-up. uni-stuttgart.de For biocatalytic processes using whole cells or immobilized enzymes, the diffusion of the substrate (e.g., geraniol) from the bulk liquid through the cell membrane or porous support to the active site of the enzyme can be the rate-limiting step. nih.gov Studies have shown that the outer cell membrane can act as a significant diffusion barrier for hydrophobic terpenes. nih.gov

Computational models can be developed to describe these phenomena. A coupled reaction and diffusion model, for instance, would incorporate terms for both the intrinsic reaction kinetics and the rate of diffusion, often described by Fick's laws. uni-stuttgart.de Factors such as the solubility of substrates in the reaction medium significantly influence mass transfer. mdpi.com For example, the addition of a co-solvent like ethanol (B145695) has been shown to improve mass transfer in similar reactions by increasing the solubility of hydrophobic reactants. beilstein-journals.org Modeling can help predict the impact of such process parameters, guiding the optimization of the reaction system to overcome diffusion limitations.

Research Applications of Ethyl Geranyl Ether in Synthetic Chemistry

Precursor in Terpenoid and Isoprenoid Biosynthesis Mimicry

The biosynthesis of terpenoids and isoprenoids in nature involves the sequential condensation of five-carbon isoprene (B109036) units, specifically isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.orggenome.jp This process, catalyzed by prenyltransferase enzymes, leads to the formation of linear polyprenyl pyrophosphates such as geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). frontiersin.orgwikipedia.orgnih.gov These pyrophosphates are the universal precursors to the vast array of terpenoid structures. genome.jpbeilstein-journals.orgresearchgate.net

Synthetic chemists often seek to mimic these biosynthetic pathways to achieve efficient and stereoselective syntheses of complex natural products. In this context, ethyl geranyl ether can serve as a stable and manageable surrogate for the more reactive and less accessible geranyl pyrophosphate. While not a direct biosynthetic precursor itself, its structural similarity allows it to be used in synthetic strategies that parallel biological transformations.

For instance, the geranyl moiety within this compound can be chemically modified and elaborated to construct larger terpenoid skeletons. mdpi.com The ether linkage, while more stable than the pyrophosphate group, can be cleaved or transformed under specific chemical conditions to reveal a reactive functional group, enabling subsequent cyclization or coupling reactions that mimic the carbocation-driven cyclizations observed in terpene biosynthesis. researchgate.net

Table 1: Key Intermediates in Terpenoid Biosynthesis

| Precursor | Carbon Atoms | Role |

| Isopentenyl Pyrophosphate (IPP) | C5 | Isomeric building block. frontiersin.org |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 | Isomeric building block. frontiersin.org |

| Geranyl Pyrophosphate (GPP) | C10 | Precursor to monoterpenoids. frontiersin.orgwikipedia.org |

| Farnesyl Pyrophosphate (FPP) | C15 | Precursor to sesquiterpenoids. frontiersin.org |

| Geranylgeranyl Pyrophosphate (GGPP) | C20 | Precursor to diterpenoids. frontiersin.org |

Building Block for Complex Organic Molecule Construction

The utility of this compound extends to its role as a fundamental building block in the total synthesis of complex organic molecules, including those outside the terpenoid family. numberanalytics.com Its bifunctional nature, possessing both a reactive double bond system and a modifiable ether group, makes it a valuable synthon.

Organic synthesis often relies on the strategic connection of smaller, readily available molecules to construct a larger, more complex target. numberanalytics.com this compound can be incorporated into a larger molecular framework through various chemical reactions. For example, the double bonds can participate in cycloaddition reactions, olefin metathesis, or electrophilic additions, allowing for the formation of new carbon-carbon bonds and the introduction of stereocenters. researchgate.net

Furthermore, the ether functionality can be used as a handle for further transformations. numberanalytics.com For example, ether cleavage can unmask a hydroxyl group, which can then be used for esterification, oxidation, or as a directing group in subsequent reactions. This versatility allows for the stepwise and controlled construction of intricate molecular architectures. orgsyn.org The synthesis of various natural products and their analogs has been achieved using geranyl derivatives as key starting materials or intermediates. researchgate.netthieme-connect.comresearchgate.net

Development of Novel Synthetic Methodologies Based on Ether Chemistry

The chemical reactivity of the ether linkage in this compound and related compounds has been exploited in the development of new synthetic methodologies. youtube.com While ethers are generally considered to be relatively inert, their cleavage and rearrangement can be induced under specific conditions, leading to novel and useful chemical transformations.

Research into the rearrangement reactions of aryl geranyl ethers, for instance, has led to the discovery of new synthetic routes to complex heterocyclic compounds. researchgate.net These reactions, which can be promoted thermally or by microwave irradiation, can proceed through various mechanisms, including Current time information in Bangalore, IN.smolecule.com-alkyl shifts and Claisen-type rearrangements, depending on the substrate and reaction conditions. researchgate.net

The development of new catalytic systems for ether activation and transformation is an active area of research. For example, transition metal catalysts can be employed to mediate the coupling of ethers with other molecules, or to facilitate novel cyclization and rearrangement pathways. mdpi.com The study of these reactions using model compounds like this compound helps to elucidate the underlying reaction mechanisms and expand the toolkit of synthetic organic chemists.

Role in the Synthesis of Bioactive Analogs and Derivatives

This compound serves as a valuable starting material for the synthesis of bioactive analogs and derivatives of natural products. acs.org Many biologically active compounds, including pharmaceuticals and agrochemicals, are based on natural product scaffolds. By chemically modifying these scaffolds, chemists can often improve their potency, selectivity, or pharmacokinetic properties.

The synthesis of analogs of bioactive resorcinols, for example, has been achieved through the derivatization of a functionalized geranyl phthalide, which can be prepared from geranyl-containing starting materials. acs.orgacs.org Similarly, the synthesis of analogs of the lipoxygenase inhibitor tHGA has involved the modification of the acyl group while preserving the geranyl moiety. mdpi.com This approach allows for the systematic exploration of structure-activity relationships and the optimization of biological activity.

Industrial and Environmental Engineering Perspectives in Synthesis

Process Optimization and Scale-Up Considerations for Sustainable Production

The transition from laboratory-scale synthesis to industrial production of ethyl geranyl ether requires careful process optimization and scale-up to ensure economic viability and sustainability. A key aspect of this is the move towards continuous manufacturing, which often provides significant advantages over traditional batch processes. beilstein-journals.org Flow chemistry, for instance, allows for superior control over reaction parameters such as temperature and pressure, leading to improved yields, selectivity, and safety. beilstein-journals.org The ability to simulate larger-scale processes in a lab environment using commercial flow reactors expedites the optimization process. beilstein-journals.org

For etherification reactions, continuous-flow systems can be designed to maximize the efficiency of catalysts and minimize reaction times. For example, in the synthesis of other ethers, flow processes have demonstrated significantly higher yields and reduced side product formation compared to batch methods. beilstein-journals.org The scale-up of such processes can be achieved by extending the operational time or by parallelizing multiple reactor units, a concept known as "numbering-up." beilstein-journals.org

Optimization of reaction conditions is another critical factor. In the enzymatic synthesis of related fragrance esters like geranyl acetate (B1210297), parameters such as the molar ratio of reactants, temperature, reaction time, and biocatalyst load are systematically evaluated to maximize conversion rates. acs.org For instance, in the transesterification of geraniol (B1671447) with ethyl acetate to produce geranyl acetate, an 83% conversion with 100% selectivity was achieved by optimizing these parameters. researchgate.net Similar methodologies, such as the Taguchi method, can be applied to the synthesis of this compound to identify the optimal conditions for sustainable production with minimal experimentation. acs.org

Table 1: Comparison of Batch vs. Flow Processing for a Generic Aldol Reaction This table illustrates the potential advantages of flow chemistry, which are applicable to the synthesis of intermediates for compounds like this compound.

| Parameter | Batch Processing | Flow Processing | Reference |

|---|---|---|---|

| Reaction Time | 24 hours | 20 minutes | beilstein-journals.org |

| Conversion | Completion | 100% | beilstein-journals.org |

Integration of Green Chemistry Principles in Synthetic Routes

The application of the twelve principles of green chemistry is fundamental to developing environmentally benign synthetic routes for this compound. acs.orgscribd.commsu.edu These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency. acs.orgmsu.edu

One of the primary goals is to minimize or eliminate the use of hazardous solvents. acs.org Research into solvent-free reaction conditions for the synthesis of related compounds, such as geranyl acetate, has shown promising results. researchgate.net The use of biocatalysts, like immobilized enzymes (e.g., Candida antarctica lipase (B570770) B, often known as Novozym 435), in solvent-free systems not only reduces environmental impact but can also lead to high selectivity and yield. researchgate.net Enzymes are highly specific, often negating the need for protecting groups, which simplifies the process and reduces waste. acs.org

The principle of catalysis over stoichiometric reagents is also crucial. msu.edu The use of reusable biocatalysts aligns with this principle, offering a clean and efficient technology for the fragrance and flavor industry. researchgate.net Furthermore, designing synthetic methods to maximize the incorporation of all materials used in the process into the final product (atom economy) is a key consideration. acs.org For instance, a reduction reaction using molecular hydrogen has a 100% atom economy in principle, though it may require specific catalysts to be effective under normal conditions. acs.org

A patent for a green and efficient synthesis method for ether compounds highlights a process using aldehyde and silane (B1218182) as starting materials in a solvent-free system with a monovalent silver salt catalyst. google.com This method boasts low catalyst consumption, high conversion rates, and simple product purification through distillation, embodying several green chemistry principles. google.com

Waste Minimization and By-product Management Strategies in Production

Effective waste minimization and by-product management are integral to the sustainable production of this compound. The first principle of green chemistry, waste prevention, is the most desirable approach. scribd.com This can be achieved by designing synthetic routes that generate minimal waste in the first place.

Where waste generation is unavoidable, a hierarchy of controls should be implemented: reduction, reuse, recycling, and finally, disposal. scbt.com For instance, solvents used in the process could potentially be reclaimed through distillation or filtration for reuse. scbt.com

In the synthesis of fragrance esters, the choice of reactants and catalysts can significantly impact by-product formation. For example, the enzymatic synthesis of geranyl acetate from geraniol and ethyl acetate can achieve 100% selectivity, meaning no by-products are formed. researchgate.net This contrasts with traditional chemical methods that may produce unwanted side products, complicating purification and generating more waste.

The management of by-products from starting material synthesis is also a consideration. For example, the synthesis of geranylgeraniol, a related terpenoid, can produce isomers that are difficult to separate from the main product. google.com Developing highly selective reactions is key to avoiding such challenges. Any waste that is generated must be handled in accordance with local, state, and federal regulations. scbt.com

Energy Efficiency in Production Processes of Geranyl Ethers

Designing for energy efficiency is a core principle of green chemistry that has significant environmental and economic impacts. acs.org Ideally, synthetic methods should be conducted at ambient temperature and pressure to minimize energy consumption. acs.org

In the chemical industry, energy-intensive operations like distillation are common. researchgate.net Therefore, process intensification techniques are explored to reduce energy use. For example, in the production of ethyl propionate (B1217596), the use of a heat pump assisted reactive distillation process was shown to reduce energy consumption by 40.61% compared to a conventional process. researchgate.net Similar strategies could be applied to the production of this compound to enhance energy efficiency.

The choice of synthesis method also has a direct impact on energy requirements. Biocatalytic processes often operate under milder conditions of temperature and pressure compared to traditional chemical syntheses, thus consuming less energy. acs.orgresearchgate.net For example, the enzymatic synthesis of geranyl acetate is optimized at 60°C, a relatively low temperature for industrial chemical processes. researchgate.net

Table 2: Energy Saving Potential in a Chemical Process through Heat Integration This table is based on data for ethyl propionate synthesis and illustrates the potential for energy savings applicable to similar chemical production processes.

| Process | Total Annual Cost Reduction | Energy Consumption Reduction | CO2 Emission Reduction | Reference |

|---|---|---|---|---|

| Heat Pump Assisted Reactive Distillation | 26.86% | 40.61% | 40.71% | researchgate.net |

Q & A

Q. Methodological Guidance

- Structural Elucidation : Use H-NMR and C-NMR to confirm the ether linkage and stereochemistry. Key NMR signals include δ 1.3–1.5 ppm (ethyl group) and δ 5.1–5.3 ppm (geranyl double bonds) .

- Quantification : GC-MS with a polar capillary column (e.g., DB-WAX) enables separation from co-eluting terpenes. Calibrate using certified reference standards.

- Degradation Products : LC-HRMS identifies oxidation byproducts like geraniol or epoxides, which form under prolonged light exposure .

How can researchers resolve contradictions in reported degradation pathways of this compound?

Data Contradiction Analysis

Discrepancies in degradation mechanisms (e.g., hydrolysis vs. photo-oxidation) may arise from differences in experimental setups. For example, attributes degradation to light-induced radical reactions, while links it to ester hydrolysis in fragrances. To reconcile these, conduct parallel studies under varying pH, humidity, and light conditions. Use isotopically labeled this compound (C-ethoxy) to track bond cleavage pathways via mass spectrometry .

What safety protocols are critical when handling this compound in laboratory settings?

Ethical and Safety Considerations

While this compound is not explicitly classified as flammable, related ethers (e.g., diethyl ether) require stringent precautions:

- Ventilation : Use chemical fume hoods for synthesis or handling >1 mL .

- PPE : Wear flame-resistant lab coats, ANSI-approved goggles, and nitrile gloves.

- Storage : Keep in airtight, light-resistant containers at 4°C to prevent peroxide formation .

Ethical compliance includes documenting risk assessments and obtaining institutional approval for hazardous protocols .

How can researchers statistically validate the bioactivity of this compound in pharmacological studies?

Advanced Experimental Design

For bioactivity assays (e.g., antimicrobial or antioxidant tests):

- Dose-Response Curves : Test concentrations from 1 µM to 100 µM, using triplicate wells per concentration.

- Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., ascorbic acid for antioxidant assays).

- Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Report confidence intervals and use Student’s t-test for significance (p < 0.05) .

What ethical considerations apply to sourcing this compound from natural vs. synthetic routes?

Q. Ethical Research Practices

- Natural Sources : If isolating from citrus or floral extracts (e.g., lemon oil), comply with biodiversity regulations (e.g., Nagoya Protocol) and disclose geographic origins .

- Synthetic Routes : Document waste disposal methods for geranyl bromide and solvents (e.g., methanol) to meet REACH guidelines .

- Data Integrity : Avoid "cherry-picking" spectral data; report all NMR/GC-MS peaks, including minor impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.